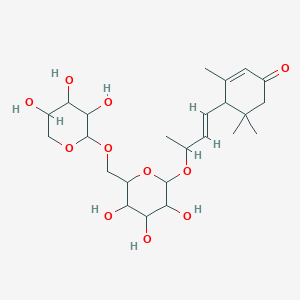
Eriojaposide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eriojaposide a belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Mechanism of Action
Research indicates that Eriojaposide A can enhance the production of interferon-gamma (IFN-γ) in immune cells, particularly T cells and natural killer (NK) cells. This effect is mediated through the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune response modulation. The compound has been shown to increase the levels of pro-inflammatory cytokines such as interleukin (IL)-12 and tumor necrosis factor-alpha (TNF-α) while balancing the immune response in various models of disease, including fibrosarcoma and allergic dermatitis .
Case Study
In a study involving mouse spleen cells, the administration of extracts containing this compound resulted in a significant increase in IFN-γ production in a concentration-dependent manner. The findings suggest that the immunomodulatory properties of this compound could be harnessed for therapeutic interventions in conditions characterized by immune dysregulation .
Skin Health Applications
Skin Barrier Restoration
Recent studies have highlighted the potential of this compound in enhancing skin barrier function and hydration. It has been observed to upregulate proteins important for skin integrity, such as CD44 and aquaporin-3 (AQP3), contributing to improved skin hydration and barrier restoration .
Mechanisms Involved
The mechanisms by which this compound exerts its effects on skin health involve the modulation of cellular pathways that regulate hydration and barrier function. For instance, it promotes the expression of keratinocyte markers associated with skin barrier function, indicating its potential use in dermatological formulations aimed at treating dry or compromised skin conditions .
Antioxidant Properties
Oxidative Stress Reduction
this compound has demonstrated significant antioxidant activity, which is vital for protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role. The compound's ability to scavenge free radicals contributes to its overall therapeutic profile .
Potential Therapeutic Roles
Antitumor Activity
In addition to its immunomodulatory effects, this compound has shown promise as an antitumor agent. Studies indicate that it may inhibit tumor cell proliferation and promote apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Summary Table of Applications
Propiedades
Número CAS |
290308-51-9 |
|---|---|
Fórmula molecular |
C24H38O11 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+ |
Clave InChI |
FFYPJOJFUJFYAT-AATRIKPKSA-N |
SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
SMILES isomérico |
CC1=CC(=O)CC(C1/C=C/C(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
Sinónimos |
(6R,9R)-3-oxo-alpha-ionyl-9-O-beta-xylopyranosyl-(1''-6')-beta-glucopyranoside eriojaposide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















